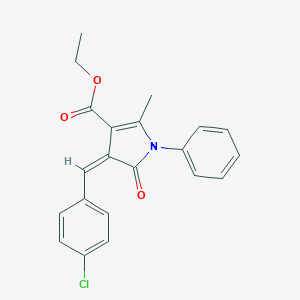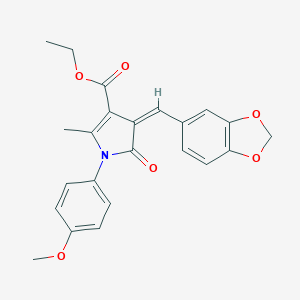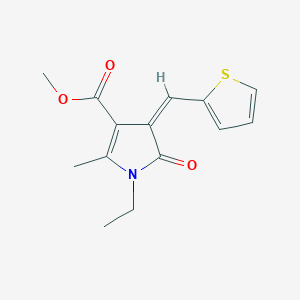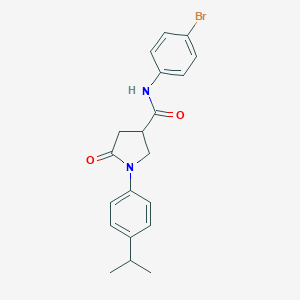
methyl 4-(2-fluorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-fluorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of methyl 4-(2-fluorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood. However, it is believed to exert its anti-cancer and anti-inflammatory effects through the inhibition of various enzymes and signaling pathways that are involved in these processes.
Biochemical and Physiological Effects:
Methyl 4-(2-fluorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to have various biochemical and physiological effects. In animal models, it has been shown to reduce the size of tumors and inhibit the growth of cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using methyl 4-(2-fluorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored.
Zukünftige Richtungen
There are several future directions that can be explored related to methyl 4-(2-fluorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. One direction is to further investigate its potential as an anti-cancer and anti-inflammatory agent, and to optimize its chemical structure to improve its efficacy and reduce its toxicity. Another direction is to explore its potential applications in other fields, such as materials science and catalysis. Finally, further studies are needed to fully understand its mechanism of action and its effects on various signaling pathways and enzymes.
Synthesemethoden
Methyl 4-(2-fluorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be synthesized through a multi-step process involving the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate, followed by the condensation of the resulting product with 2-fluoroacetophenone. The final product is obtained through the esterification of the resulting carboxylic acid with methanol.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-fluorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been studied for its potential applications in various fields of research. In the field of medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent, due to its ability to inhibit the growth of cancer cells. In addition, it has also been studied for its potential as an anti-inflammatory agent, due to its ability to reduce inflammation in animal models.
Eigenschaften
Produktname |
methyl 4-(2-fluorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |
|---|---|
Molekularformel |
C20H15F2NO3 |
Molekulargewicht |
355.3 g/mol |
IUPAC-Name |
methyl (4Z)-1-(2-fluorophenyl)-4-[(2-fluorophenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C20H15F2NO3/c1-12-18(20(25)26-2)14(11-13-7-3-4-8-15(13)21)19(24)23(12)17-10-6-5-9-16(17)22/h3-11H,1-2H3/b14-11- |
InChI-Schlüssel |
RYUDMUABHUAMRI-KAMYIIQDSA-N |
Isomerische SMILES |
CC1=C(/C(=C/C2=CC=CC=C2F)/C(=O)N1C3=CC=CC=C3F)C(=O)OC |
SMILES |
CC1=C(C(=CC2=CC=CC=C2F)C(=O)N1C3=CC=CC=C3F)C(=O)OC |
Kanonische SMILES |
CC1=C(C(=CC2=CC=CC=C2F)C(=O)N1C3=CC=CC=C3F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-2-(4-chloroanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298978.png)
![1-(3-methylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298979.png)
![9-(4-chlorophenyl)-2-(4-ethoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298980.png)
![Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B298982.png)
![ethyl 5-(4-fluorophenyl)-3-oxo-7-phenyl-2-[4-(2-propynyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298983.png)
![ethyl 2-{[5-(4-acetylphenyl)-2-furyl]methylene}-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298984.png)
![methyl (5E)-5-[(4-fluorophenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B298986.png)




![ethyl 2-[4-(cyanomethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298994.png)
![ethyl 2-(3-ethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298996.png)
